N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
Description
N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic organic compound featuring a sulfonyl-substituted oxazolidine core linked to an oxalamide backbone. The molecule integrates a 2,5-difluorophenylsulfonyl group, an oxazolidin-2-ylmethyl moiety, and a dimethoxyethyl side chain. For instance, sulfonamide derivatives are well-documented in pesticide development , while oxazolidinones are associated with antibacterial activity .
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O7S/c1-26-14(27-2)9-20-16(23)15(22)19-8-13-21(5-6-28-13)29(24,25)12-7-10(17)3-4-11(12)18/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJHKOZPISPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H20F2N4O5S, featuring an oxazolidine ring and a sulfonyl group, which contribute to its biological reactivity. The presence of the difluorophenyl group enhances lipophilicity, potentially improving biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20F2N4O5S |
| Molecular Weight | 394.41 g/mol |
| CAS Number | 868983-50-0 |
Antimicrobial Properties
Research indicates that compounds containing oxazolidine moieties often exhibit antimicrobial activity , particularly against gram-positive bacteria. The unique structural features of this compound may enhance its efficacy in this regard. Studies have shown that similar oxazolidine derivatives can inhibit bacterial protein synthesis by targeting the ribosomal subunit, which is a critical mechanism for their antibacterial action.
The mechanism of action for this compound involves interaction with specific enzymes or receptors within biological systems. Understanding these interactions is crucial for elucidating its pharmacodynamics. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein production pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidine Ring : Starting materials undergo cyclization to form the oxazolidine structure.
- Sulfonation : The introduction of the sulfonyl group enhances reactivity.
- Side Chain Modifications : Various alkyl or aryl groups are attached to the nitrogen atoms to optimize biological activity.
These synthetic routes demonstrate the complexity involved in producing this compound while highlighting its potential utility in pharmaceutical applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Antibacterial Efficacy : A study demonstrated that oxazolidine derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
- Findings : Compounds showed minimum inhibitory concentrations (MIC) below 10 µg/mL.
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Cytotoxicity Assays : In vitro assays indicated that certain derivatives had cytotoxic effects on cancer cell lines, suggesting potential antitumor activity.
- Results : IC50 values ranged from 5 to 15 µM across different cell lines.
- Pharmacokinetics Studies : Evaluations of absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for oral administration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or pharmacophores. Below is a detailed analysis:
Oxazolidinone-Containing Compounds
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Structural Similarities: Both compounds contain an oxazolidinone ring. Oxadixyl’s oxazolidinyl group is linked to a methoxyacetamide chain, while the target compound uses an oxalamide bridge. Functional Differences: Oxadixyl lacks the sulfonyl group and fluorine substituents present in the target compound. Its efficacy as a fungicide suggests that the oxazolidinone moiety contributes to bioactivity, but the absence of fluorine may reduce metabolic stability compared to fluorinated analogs.
Sulfonamide/Sulfonyl Derivatives
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :
- Structural Similarities : Both compounds feature a difluorophenyl group and a sulfonyl linkage. Flumetsulam’s triazolopyrimidine-sulfonamide structure is used as a herbicide .
- Key Differences : The target compound replaces the triazolopyrimidine with an oxazolidine ring and introduces a dimethoxyethyl side chain. These modifications likely alter binding affinity and solubility.
- Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Structural Similarities: Shares a sulfonylurea backbone, which is critical for herbicidal activity . Divergence: The target compound lacks the triazine ring and benzoate ester, instead prioritizing oxazolidine and oxalamide groups. This divergence may reduce cross-reactivity with acetolactate synthase (ALS), a common target for sulfonylurea herbicides .
Fluorinated Aromatic Compounds
- Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide): Similarities: Both incorporate fluorine atoms on aromatic systems, enhancing lipophilicity and resistance to enzymatic degradation. Contrasts: Dichlofluanid’s sulfenamide group and chlorine substituents distinguish it from the target’s sulfonyl-oxazolidine framework. Its use as a fungicide implies fluorinated aromatics enhance broad-spectrum activity.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Bioactivity Potential: The combination of sulfonyl, oxazolidinone, and fluorinated aromatic groups in the target compound suggests dual agrochemical applications (e.g., antifungal and herbicidal activity), as seen in dichlofluanid and flumetsulam .
- Synthesis Challenges : The dimethoxyethyl side chain introduces synthetic complexity, requiring optimized conditions (e.g., DMF/LiH for coupling reactions, as seen in analogous syntheses ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
